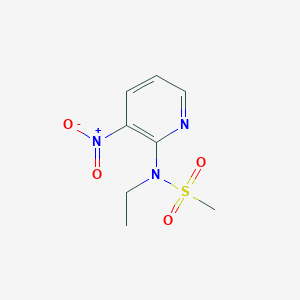

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide

CAS No.:

Cat. No.: VC13552931

Molecular Formula: C8H11N3O4S

Molecular Weight: 245.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O4S |

|---|---|

| Molecular Weight | 245.26 g/mol |

| IUPAC Name | N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide |

| Standard InChI | InChI=1S/C8H11N3O4S/c1-3-10(16(2,14)15)8-7(11(12)13)5-4-6-9-8/h4-6H,3H2,1-2H3 |

| Standard InChI Key | SMEIRBBVPJCFBA-UHFFFAOYSA-N |

| SMILES | CCN(C1=C(C=CC=N1)[N+](=O)[O-])S(=O)(=O)C |

| Canonical SMILES | CCN(C1=C(C=CC=N1)[N+](=O)[O-])S(=O)(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide features a pyridine ring substituted with a nitro group at the 3-position and a methanesulfonamide group at the 2-position, with an ethyl chain extending from the sulfonamide nitrogen. The nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the sulfonamide moiety provides potential hydrogen-bonding sites.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₄S |

| Molecular Weight | 245.26 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Likely polar aprotic solvents |

| Stability | Sensitive to strong acids/bases |

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via nucleophilic substitution between 3-nitropyridin-2-amine and methanesulfonyl chloride in the presence of a base (e.g., triethylamine). The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions, yielding the product after purification by chromatography or recrystallization.

Reaction Scheme:

Alternative Methodologies

Patent WO2010089773A2 describes nitropyridine derivatization through diazotization and hydrolysis, which could adapt to this compound . For instance, diazotizing 3-nitropyridin-2-amine with sodium nitrite/HCl followed by coupling with methanesulfonyl ethylamine might offer a complementary pathway .

Key Optimization Parameters:

-

Temperature Control: Reactions below 10°C improve sulfonamide yield by reducing decomposition .

-

Solvent Selection: Dichloromethane or tetrahydrofuran enhances solubility of intermediates .

Biological Activities and Mechanistic Insights

Anticancer Hypotheses

Nitropyridine derivatives exhibit kinase inhibition and DNA intercalation. The sulfonamide group in N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide could target carbonic anhydrase IX, overexpressed in hypoxic tumors.

Table 2: Hypothesized Targets

| Target | Mechanism | Relevance to Structure |

|---|---|---|

| Dihydropteroate synthase | Competitive inhibition | Sulfonamide mimicry of p-ABA |

| Carbonic anhydrase IX | Zinc coordination | Sulfonamide-Zn²⁺ interaction |

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

Sulfonamides are typically metabolized via hepatic cytochrome P450 oxidation or glucuronidation. The nitro group may undergo reduction to an amine, necessitating structural modification to improve metabolic stability .

Applications in Drug Development

Lead Compound Optimization

Structure-activity relationship (SAR) studies could explore:

-

Nitro Position: Shifting the nitro group to the 4-position (as in patent WO2010089773A2) may alter target selectivity .

-

Sulfonamide Substituents: Replacing the ethyl group with cyclopropyl or fluorinated chains might enhance binding affinity .

Combination Therapies

Synergy with β-lactam antibiotics or platinum-based chemotherapeutics warrants investigation, leveraging sulfonamide-mediated pathway inhibition.

Future Research Directions

Biological Screening

Priority areas include:

-

Enzymatic Assays: DHPS and carbonic anhydrase inhibition studies.

-

Cellular Models: Cytotoxicity profiling in MTAP-null vs. WT cells (as in PRMT5 inhibitor studies) .

Computational Modeling

Molecular docking against DHPS (PDB: 1AJ0) and carbonic anhydrase IX (PDB: 3IAI) could predict binding modes and guide synthetic efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume